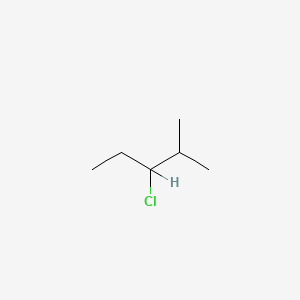

3-Chloro-2-methylpentane

Descripción

The exact mass of the compound 3-Chloro-2-methylpentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPXHGJZKRXGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959303 | |

| Record name | 3-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38384-05-3 | |

| Record name | 3-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-2-methylpentane. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these key physical characteristics are also provided.

Core Physical Properties

3-Chloro-2-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1][2][3] Its physical characteristics are crucial for its application in organic synthesis and as a potential intermediate in various chemical processes.

Table 1: General and Computed Properties of 3-Chloro-2-methylpentane

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [1][2][3][4][5] |

| Molecular Weight | 120.62 g/mol | [1][2][3][4][5][6] |

| CAS Registry Number | 38384-05-3 | [1][2][3][4][5][6] |

| IUPAC Name | 3-chloro-2-methylpentane | [6] |

| Canonical SMILES | CCC(C(C)C)Cl | [4] |

| InChIKey | FCPXHGJZKRXGJY-UHFFFAOYSA-N | [1][2][3][4] |

Table 2: Experimentally Determined Physical Properties of 3-Chloro-2-methylpentane and its Isomers

| Property | 3-Chloro-2-methylpentane | 1-Chloro-2-methylpentane | 2-Chloro-2-methylpentane | 3-Chloro-3-methylpentane |

| Boiling Point | 118 °C | 125 °C (est.) | 111-114.4 °C | 115-116 °C |

| Melting Point | Not available | -35.1 °C (estimate) | -35.1 °C (estimate) | Not available |

| Density | Not available | 0.870 g/cm³ | 0.86 g/cm³ | 0.885 g/mL at 25 °C |

| Refractive Index | Not available | 1.4190-1.4220 | 1.4107-1.412 | 1.421 (n20/D) |

| Solubility in Water | Insoluble (predicted) | 108.9 mg/L @ 25 °C (est.) | Not available | Not available |

Note: Some data points are for isomers and are provided for comparative purposes. "est." indicates an estimated value.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like 3-Chloro-2-methylpentane.

1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.[7][8]

-

Apparatus: Small test tube, thermometer, heating block or oil bath, magnetic stirrer and stir bar, capillary tube (sealed at one end).[7][8]

-

Procedure:

-

Place approximately 0.5 mL of 3-Chloro-2-methylpentane into the small test tube with a magnetic stir bar.

-

Position the test tube in the heating block on a magnetic stirrer.

-

Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

-

Insert an inverted capillary tube (sealed end up) into the liquid.

-

Begin gentle stirring and heating.

-

Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates the liquid is boiling and its vapor is replacing the air in the capillary.

-

Record the temperature when a steady stream of bubbles is observed. This is the boiling point.[9]

-

Alternatively, stop heating when a rapid stream of bubbles emerges. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[7][9]

-

2. Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by accurately measuring its mass and volume.[10][11][12]

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.[10]

-

Procedure using a Pycnometer:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with 3-Chloro-2-methylpentane at the same temperature and weigh it (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

-

Procedure using a Graduated Cylinder:

-

Weigh a clean, dry graduated cylinder (m_cylinder).

-

Add a known volume (V) of 3-Chloro-2-methylpentane to the graduated cylinder.

-

Weigh the graduated cylinder with the liquid (m_total).

-

The mass of the liquid is m_liquid = m_total - m_cylinder.

-

The density is calculated as ρ = m_liquid / V.[10] For higher accuracy, repeat the measurement with different volumes and average the results.[11][12]

-

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through the substance.[13][14]

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).[13][14]

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of 3-Chloro-2-methylpentane onto the measuring prism.

-

Close the prisms and circulate water from the constant temperature bath, typically at 20°C.

-

Adjust the light source and the refractometer's telescope to observe the light and dark fields.

-

Turn the dispersion compensation knob to achieve a sharp, colorless borderline between the light and dark fields.

-

Adjust the measurement knob to center the borderline on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.[13][14]

-

4. Determination of Solubility

Solubility is determined by observing the miscibility of the compound in various solvents.[15][16][17][18][19]

-

Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene, 5% aq. HCl, 5% aq. NaOH).

-

Procedure for Qualitative Solubility:

-

Add approximately 0.1 mL of 3-Chloro-2-methylpentane to a test tube containing about 2 mL of the solvent to be tested.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe if a single homogeneous phase is formed. If so, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.

-

-

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of 3-Chloro-2-methylpentane in a specific solvent at a controlled temperature by adding an excess of the solute to the solvent and allowing it to equilibrate.

-

Carefully take a known volume of the clear supernatant.

-

Evaporate the solvent from the aliquot and weigh the remaining solute.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of 3-Chloro-2-methylpentane.

Caption: Logical workflow for determining physical properties.

References

- 1. 3-chloro-2-methylpentane [stenutz.eu]

- 2. Pentane, 3-chloro-2-methyl- [webbook.nist.gov]

- 3. Pentane, 3-chloro-2-methyl- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Chloro-2-Methylpentane - CAS - 38384-05-3 | Axios Research [axios-research.com]

- 6. 3-Chloro-2-methylpentane | C6H13Cl | CID 142259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

Synthesis of 3-Chloro-2-methylpentane: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 3-chloro-2-methylpentane, focusing on the underlying reaction mechanisms, detailed experimental protocols, and characterization data. The primary synthetic route discussed is the nucleophilic substitution reaction of 2-methyl-3-pentanol (B165387) with hydrochloric acid.

Core Synthesis Pathway: SN1 Reaction of 2-Methyl-3-pentanol with HCl

The most direct and plausible method for the synthesis of 3-chloro-2-methylpentane is the reaction of 2-methyl-3-pentanol with concentrated hydrochloric acid. This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. Due to the secondary nature of the alcohol, the use of a catalyst such as zinc chloride (Lucas Reagent) can facilitate the reaction. A critical consideration in this synthesis is the potential for carbocation rearrangement, which can lead to the formation of isomeric byproducts.

Mechanism of Synthesis

The reaction mechanism involves the following key steps:

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-3-pentanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom attacks a proton from HCl, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group into a good leaving group (water).

-

Formation of the Carbocation: The protonated alcohol undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it. This results in the formation of a secondary carbocation at the third carbon of the pentane (B18724) chain. This step is the rate-determining step of the SN1 reaction.

-

Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. A 1,2-hydride shift can occur, where a hydrogen atom from the adjacent second carbon migrates with its pair of electrons to the positively charged third carbon. This rearrangement leads to the formation of a tertiary carbocation at the second carbon. This rearrangement is in equilibrium with the secondary carbocation, but the greater stability of the tertiary carbocation favors the formation of the rearranged product.

-

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, can attack either the secondary or the rearranged tertiary carbocation.

-

Attack on the secondary carbocation yields the desired product, 3-chloro-2-methylpentane.

-

Attack on the more stable tertiary carbocation results in the formation of the isomeric byproduct, 2-chloro-2-methylpentane (B1597335).

-

Due to the stability of the tertiary carbocation, the formation of 2-chloro-2-methylpentane is often a major competing reaction.

Signaling Pathway Diagram

Caption: SN1 reaction mechanism for the synthesis of 3-chloro-2-methylpentane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-chloro-2-methylpentane from 2-methyl-3-pentanol. This procedure is based on established methods for the conversion of secondary alcohols to alkyl chlorides.[1]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 2-Methyl-3-pentanol | 102.17 | 0.819 | 10.2 g (12.5 mL) | 0.1 |

| Concentrated HCl (37%) | 36.46 | 1.18 | 25 mL | ~0.3 |

| Zinc Chloride (anhydrous) | 136.30 | 2.91 | 13.6 g | 0.1 |

| Saturated NaHCO₃ solution | - | - | 2 x 20 mL | - |

| Saturated NaCl solution | - | - | 20 mL | - |

| Anhydrous MgSO₄ | 120.37 | 2.66 | 2-3 g | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.2 g (12.5 mL) of 2-methyl-3-pentanol and 13.6 g of anhydrous zinc chloride.

-

Addition of HCl: Carefully add 25 mL of concentrated hydrochloric acid to the flask through the condenser.

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The formation of an insoluble alkyl chloride layer may be observed.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the lower aqueous layer from the upper organic layer.

-

Wash the organic layer sequentially with 20 mL of cold water, two 20 mL portions of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 20 mL of saturated sodium chloride solution.

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Purification:

-

Decant the dried liquid into a distillation apparatus.

-

Purify the crude 3-chloro-2-methylpentane by simple distillation. Collect the fraction boiling in the expected range for the product.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-chloro-2-methylpentane.

Quantitative Data and Characterization

Due to the potential for carbocation rearrangement, the reaction is expected to yield a mixture of 3-chloro-2-methylpentane and 2-chloro-2-methylpentane. The exact yield of each product is highly dependent on the reaction conditions.

Physical Properties of 3-Chloro-2-methylpentane:

| Property | Value |

| CAS Number | 38384-05-3[2] |

| Molecular Formula | C₆H₁₃Cl[2] |

| Molecular Weight | 120.62 g/mol [2] |

Predicted Spectroscopic Data:

The following are predicted spectroscopic data for 3-chloro-2-methylpentane, which are essential for its characterization.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | t | 3H | -CH₂CH₃ |

| ~1.0 | d | 3H | -CH(CH₃ )₂ |

| ~1.1 | d | 3H | -CH(CH₃ )₂ |

| ~1.6-1.8 | m | 2H | -CH₂ CH₃ |

| ~1.9-2.1 | m | 1H | -CH (CH₃)₂ |

| ~3.8-4.0 | m | 1H | -CH Cl- |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~11 | -CH₂C H₃ |

| ~18 | -CH(C H₃)₂ |

| ~20 | -CH(C H₃)₂ |

| ~25 | -C H₂CH₃ |

| ~35 | -C H(CH₃)₂ |

| ~65 | -C HCl- |

IR Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretch (alkane)[3] |

| 1450-1470 | C-H bend (alkane)[3] |

| ~600-800 | C-Cl stretch[4] |

Conclusion

The synthesis of 3-chloro-2-methylpentane from 2-methyl-3-pentanol via an SN1 reaction with hydrochloric acid is a mechanistically insightful transformation that highlights the principles of nucleophilic substitution and carbocation rearrangements. While the formation of the isomeric byproduct 2-chloro-2-methylpentane is a significant consideration, careful control of reaction conditions and efficient purification methods can allow for the isolation of the desired product. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers undertaking this synthesis.

References

Characterization of 3-Chloro-2-methylpentane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpentane, a chiral haloalkane, possesses two stereocenters, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the atoms in these isomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the characterization of these stereoisomers, including their structural relationships, and outlines the experimental protocols for their synthesis, separation, and identification. While specific experimental data for all individual stereoisomers of 3-chloro-2-methylpentane is not extensively available in the public domain, this guide presents established methodologies and representative data for analogous compounds, enabling researchers to apply these principles to their specific needs.

Introduction to Stereoisomerism in 3-Chloro-2-methylpentane

The structure of 3-chloro-2-methylpentane (C6H13Cl) contains two chiral centers at carbon atoms C2 and C3. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(2R,3R)-3-chloro-2-methylpentane and (2S,3S)-3-chloro-2-methylpentane (Enantiomeric pair 1)

-

(2R,3S)-3-chloro-2-methylpentane and (2S,3R)-3-chloro-2-methylpentane (Enantiomeric pair 2)

The relationship between these stereoisomers is crucial for understanding their distinct properties and for developing methods for their separation and individual characterization.

Synthesis of 3-Chloro-2-methylpentane Stereoisomers

The stereoselective synthesis of the individual stereoisomers of 3-chloro-2-methylpentane can be approached through the stereospecific chlorination of the corresponding stereoisomers of 2-methyl-3-pentanol (B165387). The configuration of the alcohol precursor will dictate the configuration of the resulting alkyl halide, typically with inversion of stereochemistry at the carbon bearing the hydroxyl group when using reagents like thionyl chloride.

Experimental Protocol: Stereospecific Chlorination of 2-Methyl-3-pentanol

Materials:

-

(3R)-2-methyl-3-pentanol (or other desired stereoisomer)

-

Thionyl chloride (SOCl2)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve the desired stereoisomer of 2-methyl-3-pentanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture and pour it over crushed ice.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-2-methylpentane.

-

Purify the product by fractional distillation.

Note: The specific stereoisomer of 2-methyl-3-pentanol used as the starting material will determine the stereochemistry of the product. For example, starting with (3R)-2-methyl-3-pentanol would be expected to yield (3S)-3-chloro-2-methylpentane.

Separation of Stereoisomers

A mixture of the stereoisomers of 3-chloro-2-methylpentane can be separated using chiral chromatography techniques. Due to their different physical properties, diastereomers can often be separated by standard chromatographic methods, while enantiomers require a chiral stationary phase.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column).

Typical GC Conditions (to be optimized for the specific instrument and column):

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

-

Split Ratio: 50:1 (or as appropriate for the sample concentration)

Procedure:

-

Prepare a dilute solution of the 3-chloro-2-methylpentane stereoisomeric mixture in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The different stereoisomers will elute at different retention times.

Characterization of Stereoisomers

Once separated, each stereoisomer can be characterized using various analytical techniques to determine its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of the molecule. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different. The use of chiral shift reagents can allow for the differentiation of enantiomers by NMR.

Expected ¹H NMR Features (General):

-

Complex multiplets in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the methyl and methylene (B1212753) protons.

-

A multiplet for the proton at C2.

-

A multiplet for the proton at C3, which will be deshielded due to the adjacent chlorine atom.

Expected ¹³C NMR Features (General):

-

Six distinct signals corresponding to the six carbon atoms in the molecule for each diastereomer.

Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Diastereomers will have different specific rotations.

Experimental Protocol: Measurement of Specific Rotation

-

Prepare a solution of the purified stereoisomer of known concentration in a suitable solvent (e.g., ethanol).

-

Use a polarimeter to measure the observed rotation of the solution at a specific temperature (usually 20 or 25 °C) and wavelength (usually the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Data Presentation

Table 1: Physicochemical Properties of 3-Chloro-2-methylpentane Stereoisomers

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Formula | C6H13Cl | C6H13Cl | C6H13Cl | C6H13Cl |

| Molecular Weight ( g/mol ) | 120.62 | 120.62 | 120.62 | 120.62 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Density (g/mL) | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation [α]D | Data not available | Data not available | Data not available | Data not available |

Table 2: Chromatographic and Spectroscopic Data of 3-Chloro-2-methylpentane Stereoisomers

| Parameter | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| GC Retention Time (min) | Data not available | Data not available | Data not available | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available | Data not available | Data not available |

Conclusion

The characterization of the stereoisomers of 3-chloro-2-methylpentane is a critical step in understanding its chemical and biological behavior. This guide has outlined the fundamental principles of their stereoisomerism, provided detailed experimental protocols for their synthesis and separation, and described the analytical techniques required for their characterization. While a complete set of quantitative data for each individual stereoisomer is not currently available in the literature, the methodologies presented here provide a robust framework for researchers to generate this data and advance the understanding of this and other chiral molecules. The application of these techniques is essential for professionals in research and drug development where stereochemical purity is paramount.

Conformational Landscape of 3-Chloro-2-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. The study of the energies of these different conformations and their relative populations is called conformational analysis. For acyclic molecules like 3-chloro-2-methylpentane, rotation around carbon-carbon single bonds leads to a variety of staggered and eclipsed conformations, each with a distinct potential energy. The most stable conformations are those that minimize steric and torsional strain.

The central focus of this guide is the conformational landscape arising from rotation about the C2-C3 bond of 3-chloro-2-methylpentane. The substituents on C2 are a hydrogen atom, a methyl group, and another methyl group. The substituents on C3 are a hydrogen atom, a chlorine atom, and an ethyl group. The relative sizes and electronic properties of these substituents dictate the energies of the different rotational isomers (rotamers).

Conformational Isomers of 3-Chloro-2-methylpentane

The rotation around the C2-C3 bond of 3-chloro-2-methylpentane gives rise to an infinite number of conformations. However, we can focus our analysis on the energy minima (staggered conformations) and energy maxima (eclipsed conformations).

Staggered Conformations

There are three distinct staggered conformations when viewing the molecule down the C2-C3 bond axis. These are generally the most stable conformations. They are designated as anti or gauche, depending on the dihedral angle between the largest groups on the front and back carbons. In this case, the key interactions to consider are between the methyl group on C2 and the chlorine and ethyl groups on C3.

-

Anti-Conformer: The most stable staggered conformation is typically the one where the largest groups on the adjacent carbons are 180° apart (anti-periplanar). For 3-chloro-2-methylpentane, this would involve the methyl group on C2 being anti to the ethyl group on C3.

-

Gauche-Conformers: Two other staggered conformations exist where the largest groups are 60° apart (gauche). These are generally higher in energy than the anti-conformer due to steric strain between the gauche groups.

Eclipsed Conformations

The eclipsed conformations represent the energy maxima on the potential energy diagram for bond rotation. In these arrangements, the substituents on the front carbon are directly in front of the substituents on the back carbon, leading to significant torsional and steric strain. There are three distinct eclipsed conformations.

Estimated Relative Energies of Conformations

While specific experimental or high-level computational data for 3-chloro-2-methylpentane is not available, we can estimate the relative energies of the different conformations based on known values for similar steric interactions in other alkanes and haloalkanes. These values are approximations and serve to illustrate the general conformational preferences.

| Conformation | Dihedral Angle (CH₃-C2-C3-C₂H₅) | Key Interactions | Estimated Relative Energy (kcal/mol) |

| Staggered | |||

| Anti | 180° | Me/Et anti, Me/Cl gauche | 0 (Reference) |

| Gauche 1 | 60° | Me/Et gauche, Me/Cl anti | ~0.9 - 1.2 |

| Gauche 2 | 300° (-60°) | Me/Et gauche, Me/H gauche | ~1.0 - 1.5 |

| Eclipsed | |||

| Eclipsed 1 | 0° | Me/Et eclipsed | ~4.5 - 5.5 |

| Eclipsed 2 | 120° | Me/H eclipsed, Me/Cl eclipsed | ~3.5 - 4.5 |

| Eclipsed 3 | 240° | Me/H eclipsed, Me/H eclipsed | ~3.0 - 4.0 |

Table 1: Estimated Relative Energies of the Staggered and Eclipsed Conformations of 3-Chloro-2-methylpentane.

Visualizing the Conformational Landscape

Newman projections are a powerful tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond. The following diagrams illustrate the key staggered and eclipsed conformations of 3-chloro-2-methylpentane.

Below are the Newman projections for the staggered conformations, which represent the energy minima.

The following diagram illustrates the potential energy changes during the 360° rotation around the C2-C3 bond.

Experimental and Computational Protocols

To obtain precise quantitative data for the conformational analysis of 3-chloro-2-methylpentane, a combination of experimental and computational methods would be employed.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria. The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

Methodology:

-

Sample Preparation: A solution of 3-chloro-2-methylpentane would be prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: High-resolution ¹H NMR spectra would be acquired at various temperatures.

-

Data Analysis:

-

The coupling constants between the protons on C2 and C3 would be measured.

-

The Karplus equation (³JHH = A cos²θ + B cosθ + C) would be used to relate the observed, time-averaged coupling constants to the populations of the different staggered conformers.

-

By performing the measurements at different temperatures, the enthalpy and entropy differences between the conformers could be determined using the van't Hoff equation.

-

Computational Protocol: Molecular Mechanics and Quantum Chemistry

Computational chemistry provides a powerful means to model the potential energy surface of a molecule and calculate the relative energies of its conformers.

Methodology:

-

Initial Structure Generation: A 3D model of 3-chloro-2-methylpentane would be built.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers. This is typically done using a computationally inexpensive method like Molecular Mechanics (e.g., with an MMFF94 or AMBER force field).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers would then be optimized, and their single-point energies calculated at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or an ab initio method (e.g., MP2/cc-pVTZ).

-

Transition State Search: To determine the energy barriers for interconversion, transition state searches would be performed for the rotations between the stable conformers.

-

Potential Energy Surface Mapping: A relaxed potential energy surface scan would be performed by systematically varying the dihedral angle of the C2-C3 bond and optimizing the rest of the molecular geometry at each step.

Conclusion

This technical guide has provided a detailed, albeit predictive, conformational analysis of 3-chloro-2-methylpentane. Based on established principles of steric and torsional strain, the anti-conformation is predicted to be the most stable, with gauche conformers being slightly higher in energy. The eclipsed conformations represent the energy barriers to rotation. While specific experimental data is lacking, the outlined NMR and computational protocols provide a clear roadmap for future research to precisely quantify the conformational landscape of this molecule. A thorough understanding of the three-dimensional preferences of such halogenated alkanes is fundamental for predicting their reactivity and interactions in various chemical and biological systems, making this type of analysis invaluable for researchers in organic chemistry and drug development.

Technical Guide: 3-Chloro-2-methylpentane (CAS 38384-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety considerations for 3-Chloro-2-methylpentane (CAS 38384-05-3). The information is intended for use by professionals in research, scientific, and drug development fields.

Physicochemical Properties

3-Chloro-2-methylpentane is a halogenated alkane. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | |

| Density | 0.863 g/cm³ | [1] |

| Boiling Point | 117.7 °C at 760 mmHg | [1] |

| Refractive Index | 1.409 | [1] |

| Flash Point | 20.8 °C | [1] |

| Vapor Pressure | 20.6 mmHg at 25°C | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 38384-05-3 | [1][2] |

| InChI | InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 | [2] |

| InChIKey | FCPXHGJZKRXGJY-UHFFFAOYSA-N | [2] |

| SMILES | CCC(C(C)C)Cl | [3] |

Safety and Hazard Information

3-Chloro-2-methylpentane is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H225 | Highly flammable liquid and vapour |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Note: This information is based on available safety data for similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) for this compound.

Experimental Protocols

Synthesis of 3-Chloro-2-methylpentane from 2-Methyl-3-pentanol (B165387)

This procedure describes the nucleophilic substitution reaction (likely Sₙ1) of 2-methyl-3-pentanol with hydrochloric acid.

Materials:

-

2-Methyl-3-pentanol

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a separatory funnel, combine one equivalent of 2-methyl-3-pentanol with an excess (approximately 2-3 equivalents) of cold, concentrated hydrochloric acid.

-

Reaction: Gently swirl the mixture for a few minutes. Stopper the funnel and, while pointing the tip away from you and others, vent frequently to release any pressure buildup. Shake the funnel for 15-20 minutes.

-

Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic phase containing the crude 3-Chloro-2-methylpentane, and the lower layer is the aqueous phase.

-

Washing:

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with a small volume of cold water to remove the bulk of the remaining acid. Separate and discard the aqueous layer.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

-

Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed.

-

Purification by Distillation:

-

Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.

-

Assemble a simple distillation apparatus.

-

Heat the flask gently to distill the 3-Chloro-2-methylpentane. Collect the fraction that boils at approximately 117-118 °C.[1]

-

-

Characterization: The purified product can be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of 3-Chloro-2-methylpentane.

References

An In-depth Guide to the IUPAC Nomenclature and Isomers of 3-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-chloro-2-methylpentane, delving into their systematic IUPAC nomenclature, including stereochemical designations. The document outlines the structural diversity stemming from the molecular formula C₆H₁₃Cl and presents available quantitative data and synthetic methodologies to support further research and development.

Introduction to Isomerism in Halogenated Alkanes

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₆H₁₃Cl, a multitude of constitutional (or structural) isomers exist, which vary in the connectivity of their carbon skeleton and the position of the chlorine atom. Furthermore, the presence of chiral centers gives rise to stereoisomers, which have the same connectivity but differ in the three-dimensional arrangement of their atoms. Understanding the precise structure and nomenclature of each isomer is paramount for unambiguous scientific communication, characterization, and application in fields such as medicinal chemistry and materials science.

Constitutional Isomers of C₆H₁₃Cl

There are 17 constitutional isomers with the molecular formula C₆H₁₃Cl. These isomers can be systematically identified by considering the five possible carbon skeletons of hexane (B92381) and the unique positions for chlorine substitution on each.

Isomers with a Hexane Skeleton

-

1-Chlorohexane: The chlorine atom is located on a terminal carbon of the straight six-carbon chain.

-

2-Chlorohexane: The chlorine atom is on the second carbon. This molecule is chiral.

-

3-Chlorohexane: The chlorine atom is on the third carbon. This molecule is chiral.

Isomers with a 2-Methylpentane Skeleton

-

1-Chloro-2-methylpentane: The chlorine is on the first carbon. This molecule is chiral.

-

2-Chloro-2-methylpentane: The chlorine is on the second carbon, which also bears the methyl group. This molecule is achiral.

-

3-Chloro-2-methylpentane: The chlorine is on the third carbon. This molecule is chiral at two centers (C2 and C3).

-

2-Chloro-3-methylpentane: The chlorine is on the second carbon, and the methyl group is on the third. This molecule is chiral at two centers (C2 and C3).

-

1-Chloro-4-methylpentane: The chlorine is on the first carbon, and the methyl group is on the fourth. This molecule is achiral.

Isomers with a 3-Methylpentane Skeleton

-

1-Chloro-3-methylpentane: The chlorine is on the first carbon. This molecule is chiral.

-

2-Chloro-3-methylpentane: The chlorine is on the second carbon. This molecule is chiral at two centers (C2 and C3).

-

3-Chloro-3-methylpentane: The chlorine and the methyl group are on the third carbon. This molecule is achiral.

Isomers with a 2,2-Dimethylbutane Skeleton

-

1-Chloro-2,2-dimethylbutane: The chlorine is on the first carbon. This molecule is achiral.

-

3-Chloro-2,2-dimethylbutane: The chlorine is on the third carbon. This molecule is chiral.

Isomers with a 2,3-Dimethylbutane Skeleton

-

1-Chloro-2,3-dimethylbutane: The chlorine is on the first carbon. This molecule is chiral.

-

2-Chloro-2,3-dimethylbutane: The chlorine is on the second carbon. This molecule is chiral.

Stereoisomerism in Chlorohexane Isomers

Of the 17 constitutional isomers, nine possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

Enantiomers

Molecules with a single chiral center exist as a pair of non-superimposable mirror images called enantiomers. These are designated by the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S). The following constitutional isomers are chiral and exist as a pair of enantiomers:

-

2-Chlorohexane

-

3-Chlorohexane

-

1-Chloro-2-methylpentane

-

1-Chloro-3-methylpentane

-

3-Chloro-2,2-dimethylbutane

-

1-Chloro-2,3-dimethylbutane

-

2-Chloro-2,3-dimethylbutane

Diastereomers

Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other.

-

3-Chloro-2-methylpentane: This molecule has two chiral centers at C2 and C3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. The (2R, 3S) and (2S, 3R) isomers are also enantiomers of each other. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

-

2-Chloro-3-methylpentane: This molecule also has two chiral centers at C2 and C3, resulting in four stereoisomers with the same relationships as described for 3-chloro-2-methylpentane: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Quantitative Data of C₆H₁₃Cl Isomers

The physical properties of these isomers, such as boiling point and density, are influenced by the carbon skeleton's branching and the position of the chlorine atom. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

| IUPAC Name | Boiling Point (°C) | Density (g/mL) |

| 1-Chlorohexane | 133-134[1] | 0.879 at 25°C[1] |

| 2-Chlorohexane | 122.5 | 0.8728 |

| 3-Chlorohexane | 123-125[2][3] | 0.865-0.87[2][3] |

| 2-Chloro-2-methylpentane | 114.4 | 0.86 |

| 3-Chloro-3-methylpentane | 114.4 | 0.885 at 25°C[] |

Experimental Protocols

The synthesis of chloroalkanes can be achieved through various established methods in organic chemistry. The choice of method often depends on the desired isomer and the availability of starting materials.

General Synthesis of Chloroalkanes from Alcohols

A common method for preparing chloroalkanes is the reaction of the corresponding alcohol with a chlorinating agent.

Protocol:

-

Reactants: The desired alcohol (e.g., 2-methylpentan-3-ol to synthesize 3-chloro-2-methylpentane) and a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

-

Procedure with Thionyl Chloride:

-

The alcohol is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

-

The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up involves pouring the mixture into water, separating the organic layer, washing it with a sodium bicarbonate solution and then water, drying it over an anhydrous salt (e.g., MgSO₄), and finally purifying the product by distillation.

-

-

Procedure with Hydrochloric Acid:

-

This method is more suitable for tertiary alcohols.

-

The alcohol is shaken with concentrated hydrochloric acid in a separatory funnel.

-

The reaction is often rapid.

-

The layers are separated, and the organic layer is washed, dried, and distilled as described above.

-

Free Radical Halogenation of Alkanes

Direct chlorination of an alkane (e.g., 2-methylpentane) using chlorine gas (Cl₂) in the presence of UV light can also produce chloroalkanes. However, this method typically results in a mixture of constitutional isomers and is therefore less suitable for the synthesis of a specific isomer.

Visualization of Isomeric Relationships

The relationships between the various isomers of C₆H₁₃Cl can be visualized to better understand their structural diversity.

Caption: Isomeric relationships of C₆H₁₃Cl based on carbon skeletons.

This guide serves as a foundational resource for professionals engaged in research and development involving halogenated organic compounds. The systematic classification and nomenclature provided herein are essential for the accurate identification, synthesis, and application of the diverse isomers of 3-chloro-2-methylpentane and its related structures.

References

In-Depth Technical Guide: (3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane

Version: 1.0

Disclaimer

This document provides a technical overview of (3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane. It is intended for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available computed data and general principles of chemistry and toxicology, as specific experimental data for these enantiomers are scarce in the current scientific literature. No specific biological activities or established signaling pathways for these compounds have been documented. The experimental protocols described are generalized procedures and should be adapted and validated for specific laboratory conditions.

Introduction

(3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane are enantiomers of the chlorinated alkane 3-chloro-2-methylpentane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] While they share the same molecular formula and connectivity, their three-dimensional arrangement differs, which can lead to distinct biological activities. Halogenated hydrocarbons are a broad class of compounds with diverse applications, including as solvents, refrigerants, and intermediates in chemical synthesis.[2][3] Some halogenated compounds also exhibit pharmacological properties.[4] This guide summarizes the available physicochemical properties and provides a framework for the synthesis, separation, and characterization of these specific enantiomers, alongside a discussion of their potential metabolic pathways based on related compounds.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | PubChem[5][6] |

| Molecular Weight | 120.62 g/mol | PubChem[5][6] |

| Boiling Point (Racemic) | 118 °C | Stenutz[7] |

| XLogP3-AA (Computed) | 3.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Exact Mass | 120.0705781 Da | PubChem[5] |

| Topological Polar Surface Area | 0 Ų | PubChem[5] |

| Heavy Atom Count | 7 | PubChem[5] |

| Complexity | 41.4 | PubChem[5] |

Table 2: Enantiomer-Specific Computed Data for (3R)-3-chloro-2-methylpentane

| Property | Value | Source |

| IUPAC Name | (3R)-3-chloro-2-methylpentane | PubChem[5] |

| InChI | InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1 | PubChem[5] |

| InChIKey | FCPXHGJZKRXGJY-ZCFIWIBFSA-N | PubChem[5] |

| SMILES | CC--INVALID-LINK--Cl | PubChem[5] |

Note on Optical Rotation: The most critical distinguishing property between enantiomers is their optical rotation—the direction and magnitude to which they rotate plane-polarized light.[8] (3R) and (3S) enantiomers will rotate light by an equal magnitude but in opposite directions.[8] However, no experimentally determined specific rotation values for these compounds have been found in the reviewed literature.

Synthesis and Enantioselective Separation

The synthesis of 3-chloro-2-methylpentane can be approached through several general methods for creating alkyl halides. Obtaining enantiomerically pure samples requires either a stereoselective synthesis or the resolution of a racemic mixture.

Proposed Synthetic and Resolution Workflow

The following diagram illustrates a logical workflow for the synthesis and separation of the (3R) and (3S) enantiomers.

Caption: Proposed workflow for synthesis and separation.

Experimental Protocols (Generalized)

This procedure is a general method for the conversion of a secondary alcohol to an alkyl chloride, which should be optimized for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-3-pentanol.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to the alcohol at a controlled temperature (typically cooled in an ice bath).

-

Reaction: Allow the mixture to react, potentially with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction mixture by carefully adding it to ice water. Separate the organic layer.

-

Purification: Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Chiral HPLC is a powerful technique for separating enantiomers.[9][10] The choice of chiral stationary phase (CSP) and mobile phase is critical and often determined empirically.

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak or Chiralcel) to find one that provides baseline separation of the two enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve good resolution and reasonable retention times.

-

Preparative Separation: Inject the racemic mixture onto the chiral HPLC system and collect the fractions corresponding to each enantiomer as they elute.

-

Enantiomeric Purity Analysis: Analyze the collected fractions to determine their enantiomeric excess using the same chiral HPLC method.

Spectroscopic Characterization

While specific spectra for the individual enantiomers are not available, the following describes the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectra of the two enantiomers are expected to be identical in an achiral solvent. The presence of the chiral center at C3 would render the two protons on the C4 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each likely as a multiplet.[10][11] The methine proton at C3 would also appear as a multiplet. The methyl groups would present as doublets and triplets.

-

¹³C NMR: The ¹³C NMR spectra of the two enantiomers will also be identical, showing six distinct carbon signals.

Mass Spectrometry (MS)

The mass spectra of the (3R) and (3S) enantiomers will be identical. The molecular ion peak would be observed at m/z 120 (for the ³⁵Cl isotope) and 122 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds adjacent to the chlorine-bearing carbon.[12]

Potential Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of (3R)-3-chloro-2-methylpentane or (3S)-3-chloro-2-methylpentane. However, general information on the toxicology of chlorinated hydrocarbons can provide a basis for hypothetical interactions.

Generalized Metabolic Pathway

Many halogenated alkanes are metabolized in the liver by the cytochrome P450 enzyme system.[9][13][14] This can lead to the formation of reactive intermediates that may exert toxic effects.

Caption: Generalized metabolic pathway of chlorinated alkanes.

Toxicological Considerations

Chlorinated hydrocarbons are known to be neurotoxins, and some can cause liver and kidney damage.[2][5][15] The toxicity is often linked to their metabolism into reactive species.[16] Given that enantiomers can have different interactions with chiral biological molecules like enzymes, it is plausible that the (3R) and (3S) enantiomers of 3-chloro-2-methylpentane could exhibit different toxicokinetic and toxicodynamic profiles. However, without experimental data, this remains speculative.

Conclusion

(3R)-3-chloro-2-methylpentane and (3S)-3-chloro-2-methylpentane are chiral molecules for which there is a significant lack of experimental data in the public domain. This guide has provided a summary of the available computed physicochemical properties and has outlined generalized experimental approaches for their synthesis, separation, and characterization. Furthermore, a potential metabolic pathway has been proposed based on the known behavior of related halogenated hydrocarbons. Further research is required to elucidate the specific properties and potential biological activities of these enantiomers.

References

- 1. m.youtube.com [m.youtube.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. 3-Chloro-2-methylpentane | C6H13Cl | CID 142259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Oxidation of low molecular weight chloroalkanes by cytochrome P450CAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of Halogenated Alkanes by Cytochrome P450 enzymes. Aerobic Oxidation versus Anaerobic Reduction | CoLab [colab.ws]

- 15. tandfonline.com [tandfonline.com]

- 16. emedicine.medscape.com [emedicine.medscape.com]

Application Note: Preparation of (2-methylpentan-3-yl)magnesium chloride

Introduction

Grignard reagents are powerful organometallic compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are invaluable in organic synthesis for the formation of carbon-carbon bonds.[2] They function as potent nucleophiles and strong bases, reacting with a wide range of electrophiles, most notably aldehydes, ketones, and esters to form alcohols.[3][4][5] This protocol details the preparation of the Grignard reagent (2-methylpentan-3-yl)magnesium chloride from 3-Chloro-2-methylpentane and magnesium metal in an anhydrous ether solvent. The success of the synthesis is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are readily destroyed by protic compounds like water.[1][6]

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for solvating and stabilizing the resulting organomagnesium compound.[5][6][7]

R-X + Mg → R-Mg-X (where R = 2-methylpentan-3-yl, X = Cl)

A significant challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which can inhibit the reaction.[6] Activation of the magnesium is therefore necessary and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings to expose a fresh surface.[6][8] The reaction is heterogeneous, occurring on the surface of the magnesium metal.[7] Once initiated, the reaction is typically exothermic and requires careful control of the addition rate of the alkyl halide to maintain a steady reaction temperature.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of (2-methylpentan-3-yl)magnesium chloride.

Materials and Equipment:

-

3-Chloro-2-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Iodine (a single small crystal for activation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stopper or nitrogen/argon inlet adapter

-

Drying tubes (filled with CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup:

-

All glassware must be scrupulously dried in an oven at >120°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature under an inert atmosphere.[9]

-

Assemble the apparatus in a fume hood. The three-neck flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place drying tubes on top of the condenser and dropping funnel to protect the system from atmospheric moisture.[10]

-

-

Reagent Preparation:

-

Weigh the magnesium turnings and place them into the flame-dried three-neck flask under a positive pressure of inert gas.

-

Add a single, small crystal of iodine to the flask. The iodine will help activate the magnesium surface.[10]

-

Prepare a solution of 3-Chloro-2-methylpentane in anhydrous diethyl ether in the dropping funnel.

-

-

Reaction Initiation:

-

Add a small amount of the 3-Chloro-2-methylpentane solution (approx. 10% of the total volume) from the dropping funnel to the magnesium turnings.

-

Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and the appearance of turbidity or gentle bubbling on the magnesium surface. Gentle warming with a heating mantle may be required to start the reaction.[1]

-

If the reaction fails to initiate, add one drop of a pre-formed Grignard reagent or a small amount of 1,2-dibromoethane.

-

-

Grignard Reagent Formation:

-

Once the reaction has started, add the remaining 3-Chloro-2-methylpentane solution dropwise from the funnel at a rate that maintains a gentle, spontaneous reflux of the ether solvent.[1]

-

The reaction is exothermic; if the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

-

-

Completion and Storage:

-

After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

The resulting Grignard reagent will be a cloudy, grayish to brownish solution.

-

Cool the solution to room temperature. The reagent should be used immediately for subsequent reactions as it can deteriorate upon standing.[10]

-

Safety Precautions:

-

Diethyl ether is extremely flammable and has a low boiling point (34.5°C).[1] All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.

-

The reaction can be highly exothermic. Be prepared to cool the reaction vessel if necessary.

-

Grignard reagents react violently with water. Ensure all equipment and reagents are strictly anhydrous.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

The following table summarizes typical reaction parameters for the preparation of a Grignard reagent. The exact quantities can be scaled as needed.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Chloro-2-methylpentane | 1.0 eq | Starting secondary alkyl halide. |

| Magnesium Turnings | 1.1 - 1.5 eq | A slight excess is used to ensure complete conversion. |

| Solvent | ||

| Anhydrous Diethyl Ether | 3-5 mL per gram of Mg | Must be strictly anhydrous. THF can also be used.[6] |

| Conditions | ||

| Initiation Temperature | Room Temp to ~35°C | Gentle heating may be required. |

| Reaction Temperature | ~35°C (Refluxing Et₂O) | Controlled by the rate of addition. |

| Reaction Time | 1 - 2 hours | Includes addition time and final reflux. |

| Outcome | ||

| Theoretical Yield | ~85-95% | Yields can vary based on purity of reagents and technique. |

| Appearance | Cloudy, gray-brown solution | The solution is used directly for the next synthetic step. |

Visualizations

Caption: Figure 1. Workflow for the preparation of (2-methylpentan-3-yl)magnesium chloride.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. byjus.com [byjus.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 3-chloro-2-methylpentane, a secondary alkyl halide. Due to its structure, this compound can undergo both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution, making it an excellent model substrate for studying the factors that influence these reaction pathways. The choice of nucleophile, solvent, and temperature can significantly impact the reaction mechanism, rate, and product distribution.

General Principles

3-Chloro-2-methylpentane possesses a chiral center at the carbon bearing the chlorine atom. This allows for the study of the stereochemical outcomes of its substitution reactions.

-

SN1 Reactions: These reactions proceed through a planar carbocation intermediate. For a chiral starting material, this typically leads to a racemic or near-racemic mixture of substitution products. SN1 reactions are favored by polar protic solvents (e.g., water, ethanol (B145695), methanol) and weaker nucleophiles. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide (rate = k[R-Cl]). Experimental data for the reaction of an enantiomer of 3-chloro-2-methylpentane with fluoride (B91410) indicates a first-order rate law, which is consistent with an SN1 mechanism.[1]

-

SN2 Reactions: These reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile (rate = k[R-Cl][Nu]). For instance, the reaction of 3-chloro-2-methylpentane with a strong nucleophile like sodium methoxide (B1231860) is expected to proceed primarily via an SN2 pathway.

Data Presentation

The following tables summarize the expected outcomes and influencing factors for the nucleophilic substitution reactions of 3-chloro-2-methylpentane.

| Reaction Condition | Favored Mechanism | Typical Nucleophile | Typical Solvent | Expected Stereochemistry | Relative Rate Determining Factors |

| SN1 Conditions | SN1 | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Methanol, Water) | Racemization (or partial racemization) | Stability of the carbocation intermediate |

| SN2 Conditions | SN2 | Strong (e.g., I⁻, N₃⁻, CH₃O⁻) | Polar Aprotic (e.g., Acetone, DMSO) | Inversion of Configuration | Steric hindrance at the reaction center |

| Nucleophile | Solvent | Expected Major Mechanism | Primary Substitution Product(s) |

| H₂O | Water (solvolysis) | SN1 | 2-methylpentan-3-ol (racemic mixture) |

| CH₃CH₂OH | Ethanol (solvolysis) | SN1 | 3-ethoxy-2-methylpentane (B14301260) (racemic mixture) |

| NaI | Acetone | SN2 | 3-iodo-2-methylpentane (with inversion) |

| NaN₃ | DMSO | SN2 | 3-azido-2-methylpentane (with inversion) |

| NaOCH₃ | Methanol | SN2 favored | 3-methoxy-2-methylpentane (with inversion) |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are general protocols that can be adapted for specific research needs.

Protocol 1: SN1 Solvolysis of 3-Chloro-2-methylpentane in Aqueous Ethanol

Objective: To synthesize 2-methylpentan-3-ol and 3-ethoxy-2-methylpentane via an SN1 reaction and to monitor the reaction kinetics.

Materials:

-

3-Chloro-2-methylpentane

-

Ethanol (reagent grade)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a 1:1 (v/v) solution of ethanol and water.

-

In a round-bottom flask, combine 50 mL of the ethanol/water solvent with 5.0 g of 3-chloro-2-methylpentane.

-

Heat the mixture to a gentle reflux (approximately 80-90 °C) with stirring.

-

Monitor the reaction progress by withdrawing small aliquots (e.g., 0.5 mL) at regular time intervals (e.g., every 30 minutes). Quench the aliquots by adding them to 1 mL of saturated sodium bicarbonate solution.

-

Extract the quenched aliquots with 1 mL of diethyl ether. Analyze the ether layer by GC-MS to determine the relative concentrations of the starting material and products.

-

After the reaction is complete (as determined by the disappearance of the starting material), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the crude product mixture.

-

Analyze the final product mixture by GC-MS and NMR to determine the product distribution.

Protocol 2: SN2 Reaction of 3-Chloro-2-methylpentane with Sodium Azide (B81097) in DMSO

Objective: To synthesize 3-azido-2-methylpentane via an SN2 reaction, demonstrating inversion of stereochemistry if a chiral starting material is used.

Materials:

-

3-Chloro-2-methylpentane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1.5 g of sodium azide in 30 mL of anhydrous DMSO with stirring.

-

Add 2.5 g of 3-chloro-2-methylpentane to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing and working up small aliquots for GC-MS analysis.

-

Once the reaction is complete, pour the reaction mixture into 100 mL of deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and carefully remove the diethyl ether under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

-

Analyze the resulting 3-azido-2-methylpentane by GC-MS and NMR to confirm its structure. Chiral GC or polarimetry can be used to determine the stereochemical outcome if an enantiomerically enriched starting material was used.

References

Application Notes and Protocols: E2 Elimination Reaction of 3-Chloro-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the conditions influencing the E2 elimination reaction of 3-chloro-2-methylpentane, a classic example of regioselectivity in organic synthesis. The protocols and data presented herein are intended to guide researchers in predicting and controlling the outcome of such reactions, which is a critical aspect of synthetic chemistry and drug development.

Introduction

The E2 (bimolecular elimination) reaction is a concerted, one-step process in which a strong base removes a proton and a leaving group departs simultaneously, resulting in the formation of a double bond.[1][2][3] For substrates like 3-chloro-2-methylpentane, a secondary alkyl halide, the E2 pathway is a common and synthetically useful transformation.[3][4] A key consideration in the E2 elimination of 3-chloro-2-methylpentane is the regioselectivity, which dictates the position of the newly formed double bond. This reaction can yield two primary products: the more substituted Zaitsev product and the less substituted Hofmann product.[1][5] The choice of base and reaction conditions plays a pivotal role in determining the product distribution.[6][7]

Regioselectivity: Zaitsev vs. Hofmann Elimination

The elimination of a proton from either the C2 or C4 position of 3-chloro-2-methylpentane leads to two different alkenes:

-

Zaitsev Product: 2-methylpent-2-ene (the more substituted and thermodynamically more stable alkene).

-

Hofmann Product: 4-methylpent-2-ene (the less substituted alkene).

The predominance of one product over the other is primarily influenced by the steric hindrance of the base employed.[1][5][8]

-

Zaitsev's Rule: States that in an elimination reaction, the more substituted alkene will be the major product. This is typically observed when using a small, strong base.[1][4] The increased stability of the more substituted alkene is the driving force for this outcome.[1][5]

-

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is generally the case when a sterically hindered (bulky) base is used.[1][5][9] The bulky base preferentially abstracts the more accessible, less sterically hindered proton.[1][10]

Data Presentation: Influence of Base on Product Distribution

The following table summarizes the expected product distribution for the E2 elimination of 3-chloro-2-methylpentane under different basic conditions. The yields are illustrative and can vary based on specific reaction parameters such as temperature and solvent.

| Base | Base Structure | Steric Hindrance | Major Product | Minor Product | Expected Major Product Yield (%) |

| Sodium Ethoxide (NaOEt) | CH₃CH₂O⁻Na⁺ | Low | Zaitsev (2-methylpent-2-ene) | Hofmann (4-methylpent-2-ene) | ~70-80% |

| Sodium Hydroxide (NaOH) | HO⁻Na⁺ | Low | Zaitsev (2-methylpent-2-ene) | Hofmann (4-methylpent-2-ene) | ~70-80% |

| Potassium tert-Butoxide (KOtBu) | (CH₃)₃CO⁻K⁺ | High | Hofmann (4-methylpent-2-ene) | Zaitsev (2-methylpent-2-ene) | ~70-80% |

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product (2-methylpent-2-ene)

Objective: To perform an E2 elimination of 3-chloro-2-methylpentane to favor the formation of the Zaitsev product.

Materials:

-

3-chloro-2-methylpentane

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-